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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764694

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and kinase inhibition
profile of CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma
Kinase (ALK). This document consolidates key preclinical data, outlines detailed experimental
methodologies for its evaluation, and visualizes the critical signaling pathways and
experimental workflows.

Core Target and Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative designed to be a highly potent and selective
inhibitor of the ALK receptor tyrosine kinase.[1][2] Constitutive activation of ALK, resulting from
chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in
various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer
(NSCLC), and neuroblastoma.[1][3] CEP-28122 exerts its therapeutic effect by binding to the
ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and
the subsequent activation of downstream signaling pathways crucial for cell proliferation and
survival.[1]

Kinase Inhibition Profile

CEP-28122 demonstrates exceptional potency and selectivity for ALK. The kinase selectivity
was extensively evaluated against a large panel of protein kinases.
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Table 1: Kinase Inhibition Profile of CEP-28122

Kinase IC50 (nM) Assay Type
ALK 19+05 TRF-based Assay
RSK2 12 Radiometric
RSK3 7 Radiometric
RSK4 17-19 Radiometric

Flt4 46 Not Specified

Data compiled from Cheng et al., 2012.[1][4]

In a broad kinase screen of 259 kinases, CEP-28122 at a concentration of 1 umol/L showed
weak to no inhibition for the majority of kinases.[1] Only 15 kinases exhibited greater than 90%
inhibition at this concentration, with the 1C50 values for most of these being at least 10-fold
higher than that for ALK, highlighting the inhibitor's high selectivity.[1] Notably, the ribosomal S6
kinases RSK2, RSK3, and RSK4 were identified as the most significant off-targets.[1][5]

Cellular Activity and Target Engagement

CEP-28122 effectively inhibits ALK phosphorylation in cancer cells, leading to growth inhibition
and induction of apoptosis in ALK-positive cell lines.

Table 2: Cellular Activity of CEP-28122
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Cellular IC50 (nM)

. for ALK
Cell Line Cancer Type ALK Status .
Phosphorylation
Inhibition
Anaplastic Large-Cell )
Sup-M2 NPM-ALK Fusion 20-30
Lymphoma
Anaplastic Large-Cell ]
Karpas-299 NPM-ALK Fusion 20-30
Lymphoma
Non-Small Cell Lung ) o ]
NCI-H2228 EML4-ALK Fusion Similar to ALCL lines
Cancer
Non-Small Cell Lung ] o ]
NCI-H3122 EML4-ALK Fusion Similar to ALCL lines
Cancer
NB-1 Neuroblastoma ALK Amplification Similar to ALCL lines

Data compiled from Cheng et al., 2012.[1]

Treatment with CEP-28122 resulted in a concentration-dependent inhibition of cell growth and
induced caspase-3/7 activation in ALK-positive ALCL and NSCLC cell lines.[1] In contrast, ALK-
negative cell lines were largely unaffected, further demonstrating the on-target selectivity of the
compound.[1] In vivo studies showed that oral administration of CEP-28122 led to a dose-
dependent inhibition of ALK phosphorylation in tumor xenografts and significant antitumor
activity, including tumor regression, in models of ALCL, NSCLC, and neuroblastoma.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved
Fluorescence - TRF)

This protocol outlines the general steps for determining the in vitro potency of an inhibitor
against a specific kinase using a TRF-based assay format.

o Reagent Preparation:

o Prepare a stock solution of the test compound (e.g., CEP-28122) in 100% DMSO.
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o Perform serial dilutions of the test compound in assay buffer to achieve the desired
concentration range. The final DMSO concentration in the assay should be kept low (e.g.,
<1%) to avoid interference.

o Prepare the kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP at
appropriate concentrations in the assay buffer. The ATP concentration is typically at or
near the Km for the specific kinase.

e Assay Procedure:
o Add the serially diluted test compound or vehicle (DMSO) to the wells of a microplate.

o Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room
temperature to allow for inhibitor binding.

o Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

o Incubate the reaction mixture at room temperature for a specified period (e.g., 60
minutes).

o Stop the reaction by adding a solution containing EDTA.
e Detection:
o Add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody.

o Incubate for a sufficient time (e.g., 60 minutes) to allow for antibody binding to the
phosphorylated substrate.

o Read the time-resolved fluorescence signal on a compatible plate reader.
o Data Analysis:

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.
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Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on the
proliferation of cancer cell lines.

Cell Seeding:
o Harvest and count the desired cancer cell line.

o Seed the cells into a 96-well plate at a predetermined optimal density and allow them to
adhere overnight in a cell culture incubator (37°C, 5% CO2).

Compound Treatment:
o Prepare serial dilutions of the test compound (e.g., CEP-28122) in cell culture medium.

o Remove the old medium from the cell plates and add the medium containing the various
concentrations of the test compound or vehicle control.

Incubation:

o Incubate the plates for a specified period (e.g., 72 hours) in the cell culture incubator.

MTT Addition and Incubation:

o Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.

o Add the MTT solution to each well and incubate for 2-4 hours. During this time,
mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple
formazan crystals.

e Solubilization and Measurement:
o Carefully remove the medium containing MTT.

o Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to
dissolve the formazan crystals.
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o Measure the absorbance of the solubilized formazan at a wavelength of approximately
570 nm using a microplate reader.

o Data Analysis:
o Subtract the background absorbance (from wells with medium only).

o Calculate the percentage of cell viability for each treatment condition relative to the
vehicle-treated control cells.

o Plot the percent viability against the logarithm of the compound concentration to determine
the IC50 value.

Visualizations
ALK Signaling Pathway
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Caption: Simplified ALK signaling pathway and the inhibitory action of CEP-28122.
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Experimental Workflow for Kinase Inhibitor Evaluation
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Caption: General workflow for the preclinical evaluation of a kinase inhibitor like CEP-28122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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